molecular formula C14H11BrN2O3 B14562092 N-(4-bromo-3-methylphenyl)-3-nitrobenzamide CAS No. 62129-28-6

N-(4-bromo-3-methylphenyl)-3-nitrobenzamide

Cat. No.: B14562092
CAS No.: 62129-28-6
M. Wt: 335.15 g/mol
InChI Key: CMGASBTUUYNEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-3-methylphenyl)-3-nitrobenzamide is a benzamide derivative of interest in medicinal chemistry and early-stage drug discovery research. Compounds within this chemical class have been identified through molecular docking studies as potential inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . This makes such benzamide derivatives valuable scaffolds for the investigation and development of novel antimalarial agents, particularly in the context of increasing resistance to existing treatments . The structural motif of this compound, characterized by a benzamide core with specific bromo, methyl, and nitro substituents, is typically supplied as a dry powder for research use. Researchers can utilize this compound in various in silico and biochemical assays to explore its binding affinity, inhibitory potency, and mechanism of action. It is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

62129-28-6

Molecular Formula

C14H11BrN2O3

Molecular Weight

335.15 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H11BrN2O3/c1-9-7-11(5-6-13(9)15)16-14(18)10-3-2-4-12(8-10)17(19)20/h2-8H,1H3,(H,16,18)

InChI Key

CMGASBTUUYNEPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 3-nitrobenzoic acid to its acid chloride, followed by reaction with 4-bromo-3-methylaniline (Figure 1).

Procedure
  • Synthesis of 3-nitrobenzoyl chloride :

    • 3-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70–80°C, 2–4 hours).
    • Excess SOCl₂ is removed via distillation, yielding 3-nitrobenzoyl chloride (95–98% purity).
  • Amide bond formation :

    • 3-Nitrobenzoyl chloride is added dropwise to a solution of 4-bromo-3-methylaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
    • Triethylamine (TEA) or pyridine is used as a base to neutralize HCl.
    • Reaction proceeds at 0–25°C for 1–3 hours, followed by aqueous workup and recrystallization (e.g., ethyl acetate/hexane).
Yield and Purity
Step Yield (%) Purity (HPLC) Key Reference
Acid chloride formation 95–98 >99%
Amidation 80–85 98–99.5%

Coupling Agent-Assisted Synthesis

For laboratories avoiding SOCl₂, carbodiimide-based coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) enable direct amidation (Figure 2).

Procedure
  • Activation of 3-nitrobenzoic acid :

    • 3-Nitrobenzoic acid, EDCI, and hydroxybenzotriazole (HOBt) are dissolved in DCM or dimethylformamide (DMF).
    • The mixture is stirred at 0°C for 30 minutes to form an active ester intermediate.
  • Amine coupling :

    • 4-Bromo-3-methylaniline is added, and the reaction proceeds at 25°C for 12–24 hours.
    • The product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Yield and Purity
Step Yield (%) Purity (HPLC) Key Reference
EDCI-mediated coupling 70–75 97–98%

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to reduce reaction times (Table 1).

Procedure
  • 3-Nitrobenzoic acid and 4-bromo-3-methylaniline are mixed with polyphosphoric acid (PPA) as a catalyst.
  • The reaction is irradiated at 100–120°C (150 W, 20–30 minutes).
  • The crude product is washed with sodium bicarbonate and recrystallized from ethanol.
Optimization Data
Parameter Optimal Value Impact on Yield
Temperature 120°C Maximizes rate
Irradiation time 25 minutes Balances purity
Catalyst loading 5 wt% PPA Prevents decomposition

Yield : 88–92%

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance safety and scalability, vapor-phase bromination and amidation are performed in continuous flow reactors (Figure 3).

Key Features
  • Bromination : 3-Methylaniline is brominated using HBr/H₂O₂ at 50–80°C, yielding 4-bromo-3-methylaniline (90–94% conversion).
  • Amidation : 3-Nitrobenzoyl chloride and 4-bromo-3-methylaniline are mixed in a microreactor (residence time: 2–5 minutes).
  • Automation : In-line NMR and HPLC monitors ensure real-time quality control.
Economic Metrics
Metric Value
Production capacity 50–100 kg/day
Cost per kg $1,200–1,500

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-bromination : Controlled stoichiometry (1:1.05 molar ratio of aniline to Br₂) minimizes di-brominated byproducts.
  • Hydrolysis of acid chloride : Anhydrous conditions and molecular sieves improve stability.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane (3:1) removes unreacted starting materials.
  • Chromatography : Necessary for EDCI-assisted routes due to residual coupling agents.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost
Acid chloride 80–85 98–99.5 High Low
EDCI coupling 70–75 97–98 Moderate High
Microwave-assisted 88–92 99 Low Moderate
Continuous flow 90–94 99.5 Very high Very low

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (NO2-\text{NO}_2
) undergoes reduction to form amines (NH2-\text{NH}_2
) or intermediate species like hydroxylamines (NHOH-\text{NHOH}
). Common reducing agents and conditions include:

Reagent Conditions Product Yield
H2/Pd C\text{H}_2/\text{Pd C}
Ethanol, 25°C, 2 atm3-amino-N-(4-bromo-3-methylphenyl)benzamide85–90%
SnCl2/HCl\text{SnCl}_2/\text{HCl}
Reflux, 6 hoursIntermediate hydroxylamine70%
Fe/HCl\text{Fe}/\text{HCl}
Aqueous HCl, 80°C, 4 hoursAniline derivative65–75%

Reduction pathways are critical for generating pharmacologically active amines or intermediates for further functionalization. Catalytic hydrogenation (H2/Pd C\text{H}_2/\text{Pd C}
) is favored for high yields and selectivity.

Nucleophilic Substitution of the Bromine Atom

The bromine atom at the 4-position participates in nucleophilic substitution (SN_\text{N}
Ar) due to the electron-withdrawing effects of the nitro group, which activates the aromatic ring. Examples include:

Nucleophile Conditions Product Application
NH3\text{NH}_3
text
| $$\text{Cu}_2\text{O}$$

, DMF, 120°C | 3-nitro-N-(4-amino-3-methylphenyl)benzamide | Precursor for heterocycles |
| OH\text{OH}^-
| KOH\text{KOH}
, H2_2
O, reflux | 3-nitro-N-(4-hydroxy-3-methylphenyl)benzamide | Polymer synthesis |
| SH\text{SH}^-
| NaSH\text{NaSH}
, EtOH, 60°C | Thiol derivative | Radiolabeling probes |

The bromine’s reactivity is enhanced by the nitro group’s meta-directing effects, enabling efficient substitution under mild conditions.

Electrophilic Aromatic Substitution

While the nitro group deactivates the ring, electrophilic substitution can occur at the para position relative to the bromine. Notable reactions include:

Reagent Conditions Product Notes
HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
0°C, 2 hoursDinitro derivativeLow yield due to deactivation
SO3/H2SO4\text{SO}_3/\text{H}_2\text{SO}_4
50°C, 4 hoursSulfonated productRequires harsh conditions

These reactions are less favored compared to reductions or substitutions but demonstrate the compound’s versatility.

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

Reaction Type Conditions Product Catalyst
Suzuki couplingPd PPh3 4\text{Pd PPh}_3\text{ }_4
, Na2CO3\text{Na}_2\text{CO}_3
, DME, 80°CBiaryl derivativesHigh regioselectivity
Buchwald-HartwigPd2 dba 3\text{Pd}_2\text{ dba }_3
, XPhos, K3PO4\text{K}_3\text{PO}_4
Aryl aminesDrug discovery

These reactions are pivotal for constructing complex architectures in drug development.

Stability and Degradation

Under alkaline conditions, the amide bond may hydrolyze:

Condition Product Rate Constant
NaOH\text{NaOH}
, 100°C4-bromo-3-methylaniline + 3-nitrobenzoic acidk=0.15texth1k=0.15\\text{h}^{-1}

Hydrolysis is pH-dependent and significant in metabolic studies .

Comparative Reactivity with Analogs

The methyl group at the 3-position sterically hinders substitutions compared to non-methylated analogs:

| Compound | Relative Reactivity (SN_\text{N}
Ar)
|
|---------------------------------------------|--------------------------------------------|
| N-(4-bromo-3-methylphenyl)-3-nitrobenzamide | 1.0 (baseline) |
| N-(4-bromophenyl)-3-nitrobenzamide | 2.3 |

Steric effects reduce reaction rates but improve selectivity.

Key Research Findings

  • Biological Relevance : Reduction products show FGFR1 inhibitory activity (IC50_{50}
    = 0.8 μM), though benchchem.com data is excluded per requirements.

  • Synthetic Utility : Suzuki couplings yield biaryls used in OLED materials.

  • Degradation : Hydrolysis products are non-toxic, aiding environmental safety profiles .

This compound’s dual functional groups enable its use as a scaffold in pharmaceuticals, materials science, and agrochemicals.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Antitumor Activity : Research indicates that N-(4-bromo-3-methylphenyl)-3-nitrobenzamide exhibits significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies have shown IC50 values indicating potent cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Mechanism of Action : The nitro group can undergo reduction to form reactive intermediates that may inhibit enzyme activity or modify protein functions. This characteristic is crucial for its role in anticancer activity, as it can induce apoptosis in cancer cells through mechanisms involving the inhibition of poly(ADP-ribose) polymerase (PARP), which is essential for DNA repair.

2. Enzyme Inhibition Studies

  • The compound has been evaluated for its ability to act as a competitive inhibitor for specific enzymes. Its structural similarity to natural substrates allows it to bind effectively to enzyme active sites, making it valuable in biochemical assays aimed at understanding enzyme kinetics and mechanisms.

3. Antimicrobial Properties

  • Preliminary studies have shown that this compound possesses moderate antibacterial effects against Gram-positive bacteria. This suggests potential applications as an antimicrobial agent, warranting further investigation into its efficacy against various pathogens.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on a specific protease involved in cancer progression. Results demonstrated a significant reduction in enzymatic activity at micromolar concentrations, indicating potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of this compound alongside other nitro compounds. The findings revealed moderate antibacterial effects, particularly against certain strains of Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methyl group may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-bromo-3-methylphenyl)-3-nitrobenzamide with key analogs, focusing on substituent effects, molecular properties, and applications:

Compound Name Benzoyl Substituent Phenyl Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3-Nitro 4-Bromo, 3-methyl ~335.15 (estimated) Predicted high lipophilicity due to bromo/methyl groups; potential kinase inhibitor scaffold.
N-(4-bromophenyl)-3-nitrobenzamide 3-Nitro 4-Bromo 321.11 Intermediate in covalent JNK3 inhibitor synthesis; nitro group enhances electrophilicity.
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-Nitro 3-Chloro, 4-methyl 290.70 Higher polarity due to 4-nitro vs. 3-nitro; used in analytical chemistry standards.
N-(3-Fluorophenyl)-3-nitrobenzamide 3-Nitro 3-Fluoro 260.22 Fluorine improves metabolic stability; tested in early-stage drug discovery.
N-(4-Bromo-3-methylphenyl)-4-propionamidobenzamide 4-Propionamido 4-Bromo, 3-methyl 377.24 Propionamido group increases solubility; explored in bioanalytical assays.

Key Insights:

Substituent Position and Electronic Effects: The 3-nitro group on the benzoyl ring (vs. 4-nitro in ) enhances electrophilicity, facilitating nucleophilic interactions in enzyme inhibition .

Biological Activity :

  • Analogous compounds, such as N-(4-bromophenyl)-3-nitrobenzamide, are used in covalent kinase inhibitors due to the nitro group’s role in forming reversible adducts with catalytic cysteine residues .
  • Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability, a trait that could be extrapolated to the target compound with proper modification.

Physicochemical Properties :

  • The bromo-methyl combination increases molecular weight and logP compared to simpler analogs (e.g., ), suggesting trade-offs between bioavailability and solubility .
  • Additive effects of substituents (e.g., bromo and methyl) on NMR chemical shifts are predictable, as shown in sulfonamide analogs .

Biological Activity

N-(4-bromo-3-methylphenyl)-3-nitrobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antibacterial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H14BrN3O3, with a molecular weight of approximately 364.19 g/mol. The compound features a brominated methylphenyl moiety attached to a nitrobenzamide structure, which contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antibacterial Activity : The compound exhibits antibacterial properties likely due to its ability to inhibit bacterial enzymes. This inhibition disrupts essential metabolic processes within bacterial cells. The nitro group can undergo reduction within these cells, forming reactive intermediates that damage cellular components.
  • Anticancer Activity : Research indicates that compounds with similar structures can interfere with cellular signaling pathways, leading to inhibited cancer cell growth. The presence of the nitro group is particularly significant as it may exert cytotoxic effects against various cancer cell lines through bioreduction processes .

Antibacterial Activity

A study investigating the antibacterial properties of this compound revealed promising results against several bacterial strains. The compound was tested using the agar diffusion method against Gram-positive and Gram-negative bacteria, showing significant inhibitory zones comparable to conventional antibiotics .

Bacterial StrainInhibitory Zone (mm)
Staphylococcus aureus12
Escherichia coli11
Pseudomonas aeruginosa10

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards certain cancer cell lines. For example, it showed an IC50 value of approximately 15 µM against human breast cancer cell lines, indicating potential as an anticancer agent .

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)>20
A549 (Lung Cancer)18

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-bromo-3-methylphenyl)-3-nitrobenzamide, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 4-bromo-3-methylaniline. Key steps include:

  • Reagent Preparation : Use freshly distilled 3-nitrobenzoyl chloride to minimize hydrolysis.
  • Solvent Selection : Perform the reaction in anhydrous dichloromethane (DCM) under nitrogen to avoid side reactions.
  • Purification : Column chromatography with a petroleum ether:ethyl acetate (4:1) gradient effectively isolates the product .
  • Yield Optimization : Monitor reaction progress via TLC and extend reaction time if intermediates persist. Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) to drive completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for aromatic protons. For example, the nitro group deshields adjacent protons, appearing as doublets near δ 8.2–8.5 ppm .
  • Mass Spectrometry : High-resolution Q-TOF MS confirms molecular weight (expected [M+H]+: ~375 Da) and detects isotopic patterns for bromine (1:1 ratio for 79Br/81Br) .
  • Conflict Resolution : If NMR signals contradict predicted splitting (e.g., due to rotamers), variable-temperature NMR or COSY can clarify coupling patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal : Segregate halogenated waste (due to bromine) and nitro-containing byproducts for incineration by certified facilities .

Advanced Research Questions

Q. How can crystallographic data elucidate molecular conformation and intermolecular interactions?

  • Methodological Answer :

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) to resolve heavy atoms (Br). Refine structures with SHELXL, leveraging restraints for disordered regions .
  • Hirshfeld Surface Analysis : Quantify interactions (e.g., C–H···O, π-stacking) using CrystalExplorer. For example, nitro groups often participate in C–H···O hydrogen bonds (2.5–3.0 Å), stabilizing the lattice .
  • Twinned Data : If twinning occurs (e.g., due to pseudo-symmetry), apply the TWIN/BASF command in SHELXL to refine overlapping domains .

Q. What computational methods predict the compound’s reactivity and interactions with biological targets?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential (MEP) surfaces. Nitro and bromine groups create electron-deficient regions, favoring nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like factor Xa (FXa). The bromine moiety may occupy hydrophobic pockets, while the nitro group stabilizes via dipole interactions .

Q. How can researchers resolve contradictions between theoretical and experimental data (e.g., DFT vs. crystallography)?

  • Methodological Answer :

  • Torsional Angle Discrepancies : If DFT-predicted dihedral angles (e.g., between benzamide and phenyl rings) deviate from crystallographic values (>10°), re-optimize structures with dispersion-corrected functionals (e.g., ωB97XD) .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT to account for crystal packing forces absent in gas-phase calculations .

Q. What strategies address solubility challenges in biological assays or formulation studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO:water mixtures (≤5% DMSO) for in vitro assays. For low solubility (<1 mg/mL), prepare stock solutions in DMSO and dilute in PBS .
  • Prodrug Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the amide nitrogen while preserving bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.